2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one, also known as 2-nitro-5-sulfanylfuoren-9-one, is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features a fluorenone backbone with functional groups that contribute to its reactivity and biological activity.
The compound is classified under the category of organic compounds, specifically as an aminothiol derivative of fluorenone. Its systematic name reflects its complex structure, which includes a hydroxy group, an amino group, and a mercapto group.
The synthesis of 2-(hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one can be achieved through several methods:
The choice of solvent and reaction conditions (temperature, time) is crucial for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction.
The molecular formula for 2-(hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is C13H7N2O3S. The structure features:
The compound has a molecular weight of approximately 253.26 g/mol. Its structural representation can be summarized using various notations:
c12c(-c3c(S)cccc3C1=O)ccc([N+]([O-])=O)c2
DFCQMSLYXDDAKQ-UHFFFAOYSA-N
The compound participates in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as controlled pH and temperature to ensure selectivity and yield.
The mechanism of action for 2-(hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is primarily linked to its biological activity:
Studies have shown varying degrees of efficacy against different microbial strains, indicating its potential as a lead compound in drug development .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3